IMPERIALINE Iodomethylate IMPERIALINE Iodomethylate IMPERIALINE Iodomethylate is a highly active peripheral M2-cholinoblocker Alkaloid, derived from Imperialine extracted from Petilium eduardi and Petilium raddeanae (Liliaceae family)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196755
InChI:
SMILES:
Molecular Formula: C28H46NO3I
Molecular Weight: 571 g/mol

IMPERIALINE Iodomethylate

CAS No.:

Cat. No.: VC0196755

Molecular Formula: C28H46NO3I

Molecular Weight: 571 g/mol

Purity: 95% (TLC)

* For research use only. Not for human or veterinary use.

IMPERIALINE Iodomethylate -

Molecular Formula C28H46NO3I
Molecular Weight 571 g/mol
Appearance Fine crystalline white powder

Chemical Identity and Structural Characteristics

IMPERIALINE Iodomethylate is a synthetic derivative of imperialine, a natural alkaloid with the molecular formula C<sub>27</sub>H<sub>43</sub>NO<sub>3</sub> (CAS 61825-98-7) . The iodomethylate form incorporates an iodomethyl group (-CH<sub>2</sub>I), resulting in a molecular weight of 571 g/mol .

Key Structural Features

  • Core Structure: A ceveratane-type steroidal backbone with a 3β,20-dihydroxy configuration and a carbonyl group at position 6 .

  • Functional Groups:

    • Iodomethyl Group: Introduced via chemical modification, enhancing hydrophobicity and receptor-binding affinity.

    • Tertiary Hydroxyl Groups: At positions 3β and 20, contributing to hydrogen-bonding interactions .

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC<sub>28</sub>H<sub>46</sub>NO<sub>3</sub>I
Molecular Weight571 g/mol
Melting Point254–255°C
SolubilityChloroform, Ethanol, Methanol (high); Acetone, Water (low)
Optical ActivityNot determined
Purity≥95% (TLC)

Thermal Stability: The compound decomposes above 255°C, necessitating storage at 2–8°C to preserve integrity .

Biological Activity and Pharmacological Profile

IMPERIALINE Iodomethylate acts as a peripheral M2-cholinoblocker, selectively inhibiting muscarinic acetylcholine receptors without penetrating the central nervous system (CNS) . This specificity makes it invaluable for studying peripheral cholinergic pathways in organs like the heart, lungs, and gastrointestinal tract.

Mechanism of Action

  • Receptor Binding: Competes with acetylcholine for M2 receptor sites, blocking parasympathetic signaling.

  • Applications:

    • Radioligand Assays: Used to investigate M2 receptor dynamics in binding studies.

    • Organ Function Studies: Modulates cardiac and smooth muscle activity by inhibiting M2-mediated responses .

Synthesis and Derivation from Natural Precursors

The compound is synthesized from imperialine, isolated from Petilium eduardi and Petilium raddeanae (Liliaceae family) . The iodomethylation process involves:

  • Extraction: Alkaloid isolation via acid-base partitioning.

  • Functionalization: Introduction of the iodomethyl group (-CH<sub>2</sub>I) at a reactive site (e.g., tertiary amine or hydroxyl group).

Challenges:

  • Regioselectivity: Ensuring iodomethylation occurs at the desired position without disrupting the steroidal backbone.

  • Stability: Iodine’s high electronegativity may lead to oxidative degradation, requiring anhydrous conditions .

ParameterValueSource
LD<sub>50</sub> (IV, Mouse)16.4 mg/kg (13.2–19.8 mg/kg)
Handling RequirementsDark, cool, dry storage
Hazard ClassNot classified (limited data)

Toxicokinetics: Rapid distribution and metabolism due to its lipophilic nature; exact pathways require further study.

Research Applications and Future Directions

Radioligand Binding Studies

IMPERIALINE Iodomethylate serves as a bioreactive tool for mapping M2 receptor density and affinity in tissues. For example:

  • Cardiovascular Research: Quantifying receptor density in atrial tissue to assess parasympathetic regulation.

  • Neuropharmacology: Distinguishing peripheral vs. CNS M2 receptor involvement in diseases like asthma or COPD .

Analytical Characterization and Quality Control

Stability Testing

  • Storage Conditions: Maintains stability for ≥2 years at -20°C in sealed vials .

  • Degradation Products: Unidentified, but iodine release under oxidative stress is a concern.

Comparative Analysis with Analogues

CompoundKey Differences from IMPERIALINE Iodomethylate
ImperialineLacks iodomethyl group; weaker peripheral selectivity
AtropineNon-selective muscarinic antagonist; CNS penetration
Tropinesterase InhibitorsTarget acetylcholinesterase, not receptors

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